

# N-butylacrylamide chemical properties and structure

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## Compound of Interest

Compound Name: *N*-butylacrylamide

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An In-depth Technical Guide to **N-butylacrylamide**: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **N-butylacrylamide**, with a primary focus on the commercially significant isomer, N-tert-butylacrylamide. Information on N-**n-butylacrylamide** is also included for comparative purposes. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

## Chemical Structure and Identification

**N-butylacrylamide** exists as two primary isomers: N-**n-butylacrylamide** and N-tert-butylacrylamide. The structural difference lies in the arrangement of the butyl group attached to the nitrogen atom, which significantly influences their physical and chemical properties.

N-**n-butylacrylamide** features a linear butyl group, allowing for greater chain flexibility.

N-tert-butylacrylamide (NTBA) possesses a bulky tertiary butyl group, which imparts steric hindrance and unique solubility characteristics to its polymers.<sup>[1]</sup>

Below are the graphical representations of their chemical structures.

**Figure 1.** Chemical structure of N-**n-butylacrylamide**.

**Figure 2.** Chemical structure of N-tert-butylacrylamide.

## Physical and Chemical Properties

The physical and chemical properties of N-**n-butylacrylamide** and N-tert-butylacrylamide are summarized in the tables below.

Table 1: Physical and Chemical Properties of N-**n-butylacrylamide**

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO	
Molecular Weight	127.18 g/mol	
CAS Number	2565-18-6	
Appearance	Colorless to light yellow/orange clear liquid	[2]
Boiling Point	83-85 °C @ 1 Torr	
Density	0.876 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Purity	≥96%	
Storage Temperature	0-10 °C	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	4	
Topological Polar Surface Area	29.1 Å <sup>2</sup>	

Table 2: Physical and Chemical Properties of N-tert-butylacrylamide

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO	[3]
Molecular Weight	127.18 g/mol	[1]
CAS Number	107-58-4	[1]
Appearance	White crystalline powder	[4]
Melting Point	126-132 °C	[5]
Density	1.20 g/cm <sup>3</sup>	[1]
Solubility	Slightly hazardous to water	[4]
Purity	≥96.0%	[5]
log Pow	1.45	[3]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	2	[4]
Topological Polar Surface Area	29.1 Å <sup>2</sup>	[4]

## Experimental Protocols

### Synthesis of N-tert-butylacrylamide

A common method for the synthesis of N-tert-butylacrylamide is the Ritter reaction, which involves the reaction of an olefin or an alcohol with a nitrile in the presence of a strong acid.[1]

Materials:

- tert-Butyl alcohol
- Acrylonitrile
- Strong acid catalyst (e.g., sulfuric acid)

- Benzene (for recrystallization)

Procedure:

- React tert-butyl alcohol with acrylonitrile in the presence of a strong acid catalyst.[6]
- The crude product is then purified by recrystallization.
- Dissolve the crude N-tert-butylacrylamide in warm, dry benzene.[6]
- Allow the solution to cool, promoting the formation of white crystals.[6]
- Filter the crystals and dry them to obtain pure N-tert-butylacrylamide. The yield is typically around 87%.[6]

## Purification of Acrylonitrile (Pre-synthesis Step)

For optimal reaction outcomes, the acrylonitrile monomer should be purified to remove inhibitors and other impurities.

Materials:

- Acrylonitrile
- 5% NaOH solution
- 3% Orthophosphoric acid solution
- Double distilled water
- Anhydrous  $\text{CaCl}_2$
- Nitrogen gas

Procedure:

- Wash the acrylonitrile with a 5% NaOH solution in water to remove the inhibitor.[6][7]

- Subsequently, wash with a 3% orthophosphoric acid solution in water to eliminate basic impurities.[\[6\]](#)[\[7\]](#)
- Wash with double distilled water and then dry over anhydrous  $\text{CaCl}_2$ .[\[6\]](#)[\[7\]](#)
- Distill the dried acrylonitrile under reduced pressure in a nitrogen atmosphere.[\[6\]](#)[\[7\]](#)
- Store the purified acrylonitrile in a clean, dry, amber-colored bottle at  $5^\circ\text{C}$ .[\[7\]](#)

## Characterization of N-tert-butylacrylamide

### $^1\text{H}$ -NMR Spectroscopy:

- Instrument: GSX-400 spectrometer (JEOL, Tokyo, Japan) operating at 400 MHz.[\[6\]](#)
- Solvent:  $\text{CDCl}_3$ .[\[6\]](#)
- Procedure: Dissolve a sample of the synthesized N-tert-butylacrylamide in  $\text{CDCl}_3$  and record the  $^1\text{H}$ -NMR spectrum.
- Characteristic Peaks:
  - 1.42 ppm (tert-butyl protons)[\[6\]](#)
  - 5.59-6.28 ppm (vinyl protons)[\[6\]](#)
  - 7.27 ppm (N-H proton)[\[6\]](#)

### $^{13}\text{C}$ -NMR Spectroscopy:

- The monomer can also be confirmed by  $^{13}\text{C}$ -NMR spectroscopy.[\[6\]](#)

### FTIR Spectroscopy:

- Identification: Conforms to standard spectra.[\[5\]](#)
- Procedure: Obtain the FTIR spectrum of the sample and compare it with a reference spectrum for N-tert-butylacrylamide to confirm its identity.

## Free Radical Polymerization of N-tert-butylacrylamide

N-tert-butylacrylamide can be polymerized via free radical polymerization to form poly(N-tert-butylacrylamide).

Materials:

- N-tert-butylacrylamide (monomer)
- AIBN (Azobisisobutyronitrile) (initiator)
- DMF (Dimethylformamide) (solvent)
- Methanol

Procedure:

- Dissolve a total of 5g of N-tert-butylacrylamide and 50 mg of AIBN initiator in 25 ml of DMF in a standard reaction tube to create a homogenous solution.[6]
- Flush the mixture with oxygen-free dry nitrogen gas.[6]
- Carry out the copolymerization reaction at 70°C for a duration that yields a conversion below 10%.[6]
- After the reaction, cool the vessel and pour the solution into ice-cold water to precipitate the copolymer.[6]
- Wash the precipitated copolymer with methanol to remove any unreacted monomers.[6]

## Applications in Drug Development

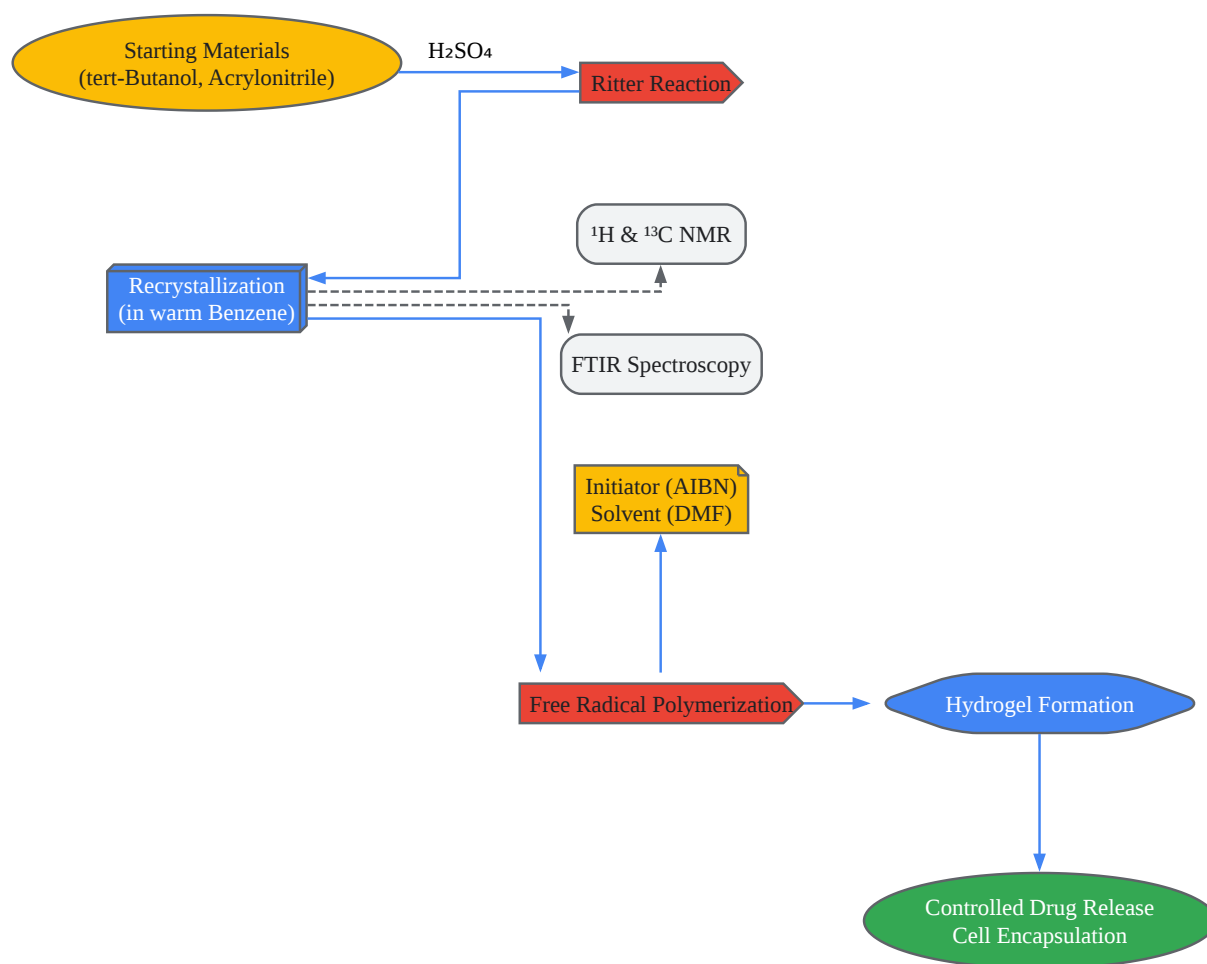
Polymers and copolymers of N-tert-butylacrylamide, particularly thermoresponsive hydrogels, have shown significant promise in various biomedical applications, including drug delivery.[1]

- **Thermoresponsive Drug Delivery:** Poly(N-tert-butylacrylamide) is a temperature-sensitive polymer.[1] This property can be utilized in drug delivery systems where the release of a therapeutic agent is triggered by changes in temperature.

- **Hydrogels for Controlled Release:** Copolymers of N-tert-butylacrylamide can be used to produce hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, which can improve drug efficacy and reduce side effects.[8]
- **Cell Immobilization:** The unique properties of N-tert-butylacrylamide-based polymers make them suitable for immobilizing cells, a technique used in various biotechnological and therapeutic applications.[1]

## Experimental/Logical Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and polymerization of N-tert-butylacrylamide for potential use in drug delivery applications.



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**Figure 3.** Workflow for N-tert-butylacrylamide synthesis and application.



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